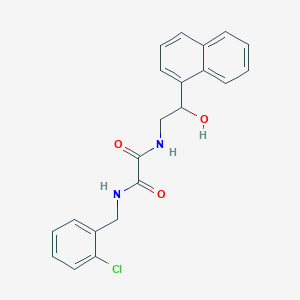

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3/c22-18-11-4-2-7-15(18)12-23-20(26)21(27)24-13-19(25)17-10-5-8-14-6-1-3-9-16(14)17/h1-11,19,25H,12-13H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFHOSFGPCHNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxy-2-(naphthalen-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Features and Substituent Effects

Oxalamides exhibit modular structures where substituents dictate their physicochemical and biological properties. Key comparisons include:

Table 1: Substituent Analysis of Selected Oxalamides

Key Observations:

- Aromatic vs.

- Halogenation: The 2-chlorobenzyl group shares similarities with 4-chlorophenyl (Compound 13) and 3-chloro-4-fluorophenyl (Compound 28) moieties, which are linked to antiviral and enzyme-inhibitory activities .

Table 2: Functional Comparison of Oxalamides

Key Observations:

- Antiviral Potential: The target’s structural similarity to Compound 13 (HIV inhibitor) suggests possible activity against viral entry mechanisms, though the naphthalenyl group may alter specificity .

- Enzyme Interactions: Unlike S5456’s CYP3A4 inhibition, the target’s chlorobenzyl group might favor interactions with other CYP isoforms or soluble epoxide hydrolases (SEH), as seen in adamantyl-containing oxalamides () .

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1351608-29-1

- Molecular Formula : C18H19ClN2O3

- Molecular Weight : 382.8 g/mol

The compound features a naphthalene moiety, a chlorobenzyl group, and an oxalamide linkage, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to:

- Inhibit Enzymatic Activity : The compound can bind to the active sites of various enzymes, inhibiting their function. This action is particularly relevant in cancer therapy, where enzyme inhibition can reduce tumor growth.

- Modulate Receptor Activity : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and HCT116) have demonstrated that this compound exhibits significant cytotoxicity. The compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

- Mechanistic Insights : Research indicates that the compound may induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell division and promoting apoptosis in cancerous cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition Studies : Preliminary tests against various bacterial strains showed that it possesses moderate antibacterial activity. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Significant cytotoxic effects on HeLa cells with IC50 values indicating potent activity. |

| Study 2 | Enzyme Inhibition | Demonstrated inhibition of key metabolic enzymes involved in cancer progression. |

| Study 3 | Antimicrobial Effects | Showed moderate antibacterial effects against Gram-positive bacteria with potential for further development as an antimicrobial agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.